molecular formula C15H18O3 B6324368 (1S,3R)-3-phenacylcyclohexane-1-carboxylic acid CAS No. 735275-04-4

(1S,3R)-3-phenacylcyclohexane-1-carboxylic acid

Cat. No.: B6324368
CAS No.: 735275-04-4
M. Wt: 246.30 g/mol
InChI Key: PVKLKPBXJCWRBO-YPMHNXCESA-N
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Description

(1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid is a chiral cyclohexane-carboxylic acid derivative featuring a phenacyl (2-oxo-2-phenyl ethyl) substituent at the 3-position of the cyclohexane ring. The stereochemistry (1S,3R) is critical for its conformational stability and interactions in biological or material systems.

Properties

IUPAC Name

(1S,3R)-3-phenacylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)15(17)18/h1-3,6-7,11,13H,4-5,8-10H2,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKLKPBXJCWRBO-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-phenacylcyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the phenacyl and carboxylic acid groups.

    Phenacyl Group Introduction: The phenacyl group can be introduced via Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to selectively hydrogenate intermediates.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

(1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-phenacylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Substituent Effects

  • (1S,3R)-3-Aminocyclohexane-1-carboxylic Acid (): The amino group (–NH₂) at the 3-position increases polarity and hydrogen-bonding capacity, making it a GABA analogue with neurological applications . The pKa of the carboxylic acid group is influenced by the electron-donating amino substituent, reducing acidity compared to the phenacyl derivative.
  • (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid ():

    • The hydroxyl (–OH) group enhances solubility in polar solvents and provides a site for hydrogen bonding.
    • pKa values for cis-3-hydroxy derivatives range from 4.60–4.82, slightly lower than typical carboxylic acids due to intramolecular hydrogen bonding .
  • (1S,3R)-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid ():

    • The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects, increasing the carboxylic acid’s acidity (lower pKa) and metabolic stability.

Stereochemical Considerations

  • The (1S,3R) configuration imposes steric constraints that differentiate it from trans isomers (e.g., trans-3-hydroxy derivatives in ). For example, cis-3-hydroxycyclohexane-1-carboxylic acid has a pKa of 4.68, while the trans isomer is 4.60, highlighting stereochemistry’s role in electronic effects .

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight pKa (Carboxylic Acid) Key Applications
(1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid Phenacyl C₁₅H₁₈O₃ 246.30 ~3.5–4.0* Drug intermediates, materials
(1S,3R)-3-Aminocyclohexane-1-carboxylic acid –NH₂ C₇H₁₁NO₂ 159.18 ~4.5–5.0 Neurological research
cis-3-Hydroxycyclohexane-1-carboxylic acid –OH C₇H₁₂O₃ 144.17 4.68 Material science
3-[2-Oxo-2-(4-CF₃-phenyl)ethyl] derivative –COCH₂(4-CF₃-C₆H₄) C₁₆H₁₇F₃O₃ 314.30 ~2.8–3.3* Pharmaceuticals

*Estimated based on substituent electronic effects.

Research Findings and Challenges

  • Contradictions : pKa values for hydroxy derivatives vary slightly across studies (e.g., 4.68 vs. 4.60 in ), possibly due to measurement conditions .
  • Knowledge Gaps: Limited data exist on the phenacyl derivative’s biological activity or crystallography; further studies are needed.

Biological Activity

Overview

(1S,3R)-3-Phenacylcyclohexane-1-carboxylic acid is a chiral compound that has garnered attention in organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities. It consists of a cyclohexane ring substituted with a phenacyl group and a carboxylic acid group, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C13H14O2
  • CAS Number : 735275-04-4
  • IUPAC Name : this compound

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in synthetic pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may influence:

  • Enzymatic Activity : The compound may act as an inhibitor or modulator of various enzymes.
  • Receptor Binding : It could bind to receptors involved in signaling pathways related to inflammation and pain modulation.

Research Findings

Recent studies have explored the compound's potential therapeutic properties, particularly in the context of anti-inflammatory and analgesic effects. Key findings include:

  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models.
  • Analgesic Properties : Preliminary studies suggest that the compound may exhibit pain-relieving effects comparable to standard analgesics.

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in inflammatory markers compared to control groups. These studies provide evidence for its potential use in treating inflammatory diseases.
  • Cell Culture Experiments : In vitro experiments demonstrated that the compound could modulate cell signaling pathways associated with pain perception and inflammation, suggesting mechanisms through which it exerts its biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
(1S,3R)-3-Phenylcyclohexane-1-carboxylic acidLacks phenacyl groupLimited anti-inflammatory activity
(1S,3R)-3-Benzylcyclohexane-1-carboxylic acidContains benzyl instead of phenacylModerate anti-inflammatory effects

This comparison illustrates that the presence of the phenacyl group in this compound enhances its biological activity relative to similar compounds.

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